Oxamyl

Description

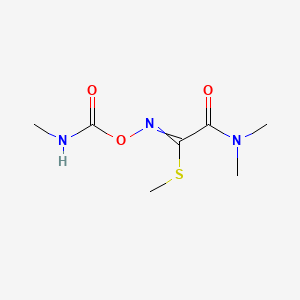

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O3S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12) |

InChI Key |

KZAUOCCYDRDERY-UHFFFAOYSA-N |

SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxamyl as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxamyl (B33474) is a synthetic carbamate (B1207046) ester that functions as a potent, systemic, and broad-spectrum insecticide, nematicide, and acaricide.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the cholinergic system, paralysis, and ultimately death of the target pest.[4] This guide provides a detailed technical overview of this compound's interaction with acetylcholinesterase, including its mechanism of inhibition, available toxicological data, and standardized protocols for its characterization.

The Role of Acetylcholinesterase in Cholinergic Synapses

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This rapid degradation of ACh is essential for preventing its accumulation in the synaptic cleft, which would otherwise lead to continuous nerve signaling.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

This compound, like other carbamate pesticides, exerts its neurotoxic effects by inhibiting acetylcholinesterase.[3] The mechanism involves a two-step process:

-

Formation of a Reversible Complex: this compound initially binds to the active site of AChE to form a transient, non-covalent enzyme-inhibitor complex.

-

Carbamoylation of the Active Site: Subsequently, the carbamoyl (B1232498) moiety of the this compound molecule is transferred to the hydroxyl group of a critical serine residue within the active site of the enzyme. This process, known as carbamoylation, results in a temporarily inactivated, carbamoylated enzyme.[3] The leaving group from the this compound molecule is released during this step.

A key feature of carbamate-mediated inhibition is its reversibility.[3] The carbamoylated enzyme can undergo spontaneous hydrolysis, a process called decarbamoylation, which regenerates the active enzyme. The rate of this reactivation is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis but is considerably faster than the dephosphorylation that occurs with organophosphate inhibitors.[3] This reversibility means that the inhibitory effects of this compound can diminish over time as the enzyme is regenerated.

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to a state of hyperstimulation of muscarinic and nicotinic receptors, causing a range of symptoms collectively known as a cholinergic crisis. These symptoms can include excessive salivation, lacrimation, tremors, convulsions, and ultimately, respiratory failure.[1][4]

Quantitative Data on this compound's Inhibitory and Toxicological Properties

Table 1: Oral Acute Toxicity of this compound

| Species | LD50 (mg/kg) | Reference |

| Rat (fasted) | 2.5 - 3.1 | [4] |

| Mouse (fasted) | 2.3 - 3.3 | [4] |

| Guinea Pig | 7 | [4] |

Table 2: Dermal and Inhalation Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rabbit | Dermal LD50 | 740 mg/kg | [4] |

| Rat | Dermal LD50 | >1200 mg/kg | [4] |

| Rat (male) | 1-hr Inhalation LC50 | 0.17 mg/L | [4] |

| Rat (female) | 1-hr Inhalation LC50 | 0.12 mg/L | [4] |

Experimental Protocols

The following sections describe a detailed methodology for determining the key kinetic parameters of an acetylcholinesterase inhibitor like this compound. This protocol is based on established methods for characterizing carbamate inhibitors.[2][5][6]

Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The most common method for its determination is the Ellman's assay.

5.1.1 Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or human recombinant)

-

This compound (analytical standard)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

5.1.2 Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Create a series of serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (<1%) to avoid affecting enzyme activity.

-

Prepare a solution of ATCI (substrate) in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Execution:

-

To each well of a 96-well plate, add the phosphate buffer.

-

Add a small volume of the various dilutions of this compound to the sample wells.

-

For control wells, add the buffer (for 0% inhibition) or a known inhibitor (for 100% inhibition).

-

Add the AChE solution to all wells except for a blank control (which should contain all reagents except the enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Kinetic Rate Constants (k_i and k_r)

The kinetics of reversible AChE inhibition by carbamates can be described by the carbamylation rate constant (k_i) and the decarbamylation (reactivation) rate constant (k_r). These can be determined by monitoring the time course of enzyme inhibition and reactivation.[7][8][9]

5.2.1 Procedure for Determining the Carbamylation Rate (k_i)

-

Mix the AChE solution with a specific concentration of this compound in the presence of the substrate (ATCI) and DTNB.

-

Immediately and continuously monitor the absorbance at 412 nm using a stopped-flow apparatus for rapid kinetic measurements.[5]

-

The rate of approach to a steady-state level of inhibition is observed.

-

The second-order rate constant of carbamylation (k_i) can be calculated from the rate of approach to this equilibrium and the proportion of free enzyme at equilibrium.[7]

5.2.2 Procedure for Determining the Decarbamylation Rate (k_r)

-

Inhibit the AChE completely by incubating it with a high concentration of this compound.

-

Remove the excess, unbound this compound from the solution, typically by rapid dilution, dialysis, or gel filtration.

-

Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB.

-

Monitor the return of enzyme activity over time by measuring the increase in absorbance at 412 nm.

-

The first-order rate constant of decarbamylation (k_r) is determined by fitting the recovery of enzyme activity over time to a first-order exponential function.[5]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Normal function of acetylcholinesterase in a cholinergic synapse.

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Caption: Experimental workflow for IC50 determination using the Ellman's method.

Conclusion

This compound is a highly effective pesticide that functions through the reversible inhibition of acetylcholinesterase via carbamoylation of the enzyme's active site serine. This mode of action leads to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. While its high acute toxicity is well-established, further research to quantify the specific kinetic parameters of this compound's interaction with various sources of acetylcholinesterase would provide a more complete understanding of its inhibitory potency and the dynamics of its reversible inhibition. The standardized protocols outlined in this guide provide a framework for conducting such essential research.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Oxime effects on the rate constants of carbamylation and decarbamylation of acetylcholinesterase for pyridostigmine, physostigmine and insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Oxamyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl (B33474) is a carbamate (B1207046) pesticide, insecticide, and nematicide used to control a broad spectrum of pests on a variety of field crops, fruits, and ornamental plants.[1] Its efficacy is attributed to its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects and nematodes.[2] A thorough understanding of its chemical and physical properties is crucial for its safe handling, effective formulation, and the assessment of its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, supported by quantitative data, experimental methodologies, and logical visualizations.

Chemical Identification

| Identifier | Value |

| IUPAC Name | Methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate[3] |

| CAS Number | 23135-22-0[3] |

| Molecular Formula | C₇H₁₃N₃O₃S[3] |

| Molecular Weight | 219.26 g/mol [3] |

| Canonical SMILES | CN(C)C(=O)C(=NOC(=O)NC)SC |

| InChI Key | KZAUOCCYDRDERY-UHFFFAOYSA-N |

Physical Properties

This compound is a colorless or white crystalline solid with a slight sulfurous or garlic-like odor.[1][4] It is non-corrosive.[3]

| Property | Value | Temperature (°C) |

| Melting Point | 100-102 °C (changes to a dimorphic form at 108-110 °C)[3] | - |

| Boiling Point | Decomposes on distillation[5] | - |

| Density | 0.97 g/cm³[3] | 25 |

| Vapor Pressure | 3.1 x 10⁻² Pa (2.3 x 10⁻⁴ mmHg)[1] | 25 |

| Water Solubility | 280 g/L[1] | 25 |

| Partition Coefficient (log P) | -0.47[5] | 25 |

Solubility in Organic Solvents

| Solvent | Solubility | Temperature (°C) |

| Acetone | Very soluble[1] | 20 |

| Ethanol | Very soluble[1] | 20 |

| 2-Propanol | Very soluble[1] | 20 |

| Methanol | Very soluble[1] | 20 |

| Toluene | Soluble[1] | 20 |

| Methanol | 130 g/100g [6] | 25 |

| Acetone | 67 g/100g [6] | 25 |

| Ethanol | 33 g/100g [6] | 25 |

| Toluene | 1 g/100g [6] | 25 |

Chemical Properties

Hydrolysis

This compound is subject to hydrolysis, with the rate being highly dependent on pH. It is relatively stable under acidic conditions but hydrolyzes rapidly in neutral and alkaline solutions.[7] The primary hydrolysis product is the oxime metabolite, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate.[6][8]

| pH | Half-life (at 25 °C) |

| 5 | > 31 days[5] |

| 7 | 8 days[5] |

| 9 | 3 hours[5] |

Photolysis

The phototransformation of this compound in aqueous solutions has been studied. While this compound does not significantly absorb radiation at wavelengths greater than 290 nm, its degradation can be influenced by photosensitizers.[9][10] In a river water study, this compound had a half-life of 1 to 2 days.[1] The phototransformation quantum yield upon monochromatic irradiation has been evaluated to be approximately 0.54.[10] Two main degradation products identified are the (E)-isomer of this compound and a nitrile derivative (N,N-dimethyl-2-nitrilo-acetamide).[10]

Thermal Decomposition

This compound decomposes upon distillation and at temperatures above 165°C.[5][7] When heated to decomposition, it emits toxic fumes of sulfur and nitrogen oxides.[5]

Experimental Protocols

The determination of the chemical and physical properties of this compound follows standardized methodologies, often adhering to guidelines set by organizations such as the OECD.

Melting Point Determination

The melting point of this compound can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Measurement

The solubility of this compound in water and organic solvents is typically determined using the shake-flask method (OECD Guideline 105). A surplus of this compound is added to the solvent of interest in a flask, and the mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (log P) Determination

The n-octanol/water partition coefficient (log P), a measure of a chemical's lipophilicity, is determined using the shake-flask method (OECD Guideline 107). Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then added to this two-phase system, and the mixture is shaken until equilibrium is achieved. The phases are separated, and the concentration of this compound in both the n-octanol and water phases is measured, typically by HPLC. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hydrolysis Rate Determination

The rate of hydrolysis of this compound at different pH values is studied in buffered aqueous solutions at a constant temperature (e.g., 25°C). Aliquots of the reaction mixture are taken at various time intervals and analyzed by HPLC to determine the concentration of the remaining this compound. The natural logarithm of the concentration is plotted against time, and the pseudo-first-order rate constant is determined from the slope of the resulting line. The half-life is then calculated from the rate constant.

Photolysis Studies

The phototransformation of this compound is investigated by irradiating a solution of the compound in a photoreactor with a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of this compound is monitored over time using HPLC. Control experiments are conducted in the dark to account for any non-photochemical degradation. The quantum yield can be determined by comparing the rate of degradation to that of a reference compound with a known quantum yield.

Thermal Decomposition Analysis

The thermal stability and decomposition of this compound can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In TGA, the mass of the sample is monitored as it is heated at a constant rate, revealing the temperatures at which decomposition occurs. DSC measures the heat flow to or from the sample as a function of temperature, indicating exothermic or endothermic decomposition processes.

Signaling Pathways and Logical Relationships

Caption: Logical flow of this compound's properties and their influence.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive understanding of the fundamental chemical and physical properties of this compound. This information is essential for researchers and professionals involved in the development, formulation, and risk assessment of this important pesticide. A thorough grasp of these properties will facilitate the design of safer and more effective applications, as well as a more accurate prediction of its environmental behavior and potential impacts.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. Determination of residues of methomyl and this compound and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phototransformation of this compound in the presence of natural phosphate in aqueous solution | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

Synthesis of Technical Grade Oxamyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis process for technical grade oxamyl (B33474), a broad-spectrum carbamate (B1207046) insecticide and nematicide. The document details the core chemical reactions, manufacturing processes, and experimental protocols. Quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided to facilitate understanding.

Introduction

This compound, chemically known as (EZ)-N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is a potent acetylcholinesterase inhibitor used to control a wide range of insects, mites, and nematodes on various crops.[1][2] The commercially available technical grade product is typically an amorphous solid, which is often directly formulated into solvent-based concentrates due to its tendency to aggregate in a pure state.[1][3] This guide focuses on the prevalent multi-step synthesis process used for its commercial production.

Core Synthesis Pathway

The commercial synthesis of this compound is a multi-step process. A common route involves the initial synthesis of an oxime intermediate, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate, which is then reacted with methyl isocyanate (MIC) to yield the final this compound product.[1][3] An alternative initial pathway starts with the chlorination of the oxime of methyl glycolate, followed by reactions with methanethiol, alkali, and dimethylamine (B145610) to produce the same key oxime intermediate.[4]

The final and critical step in the manufacturing process is the reaction of the oxime intermediate with methyl isocyanate.[1][3]

Manufacturing Process

The reaction between methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate and methyl isocyanate is typically performed in a two-stage, co-currently fed, continuous reactor system.[1][3] This setup is designed to maximize the conversion of the oxime and minimize the formation of byproducts. The reaction is conducted under an inert atmosphere to prevent unwanted side reactions.[3] Triethylamine is often used as a stabilizer for the aqueous slurry of the oxime intermediate.[3]

The final product is generally not isolated as a pure technical material but is directly diluted into solvent-based concentrates for agricultural applications.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the continuous synthesis process of this compound.

Table 1: Reactor Operating Conditions and Feed Rates

| Parameter | Value | Reference |

| Reactor System | Two-stage, co-currently fed, continuous | [1][3] |

| Reactor Temperature | Approx. 42°C | [1][5] |

| Atmosphere | Inert (Nitrogen) | [3] |

| Methyl Isocyanate (MIC) Feed Rate | 1.2 g/min (vaporized) | [1][5] |

| Nitrogen Gas Feed Rate | Approx. 2200 mL/min | [1][5] |

| Oxime Feed | 40% slurry in water | [1][5] |

| Oxime Slurry Feed Rate | 7.9 g/min | [1][5] |

| Stabilizer | 0.2% Triethylamine (in oxime slurry) | [5] |

Table 2: Reaction Conversion and Product Composition

| Parameter | Value | Reference |

| Oxime Conversion (First Reactor) | ~93% | [3] |

| Oxime Conversion (Second Reactor) | ~97% | [3][5] |

| Product Solution Composition | ||

| This compound | ~47% | [5] |

| Unreacted Oxime | ~0.9% | [5] |

| Dimethylurea (Byproduct) | ~0.8% | [5] |

Experimental Protocol

The following protocol is based on the methodology described in U.S. Patent 5,284,962, which is widely referenced for the production of amorphous this compound.[1][6][7]

Objective: To synthesize amorphous this compound via a continuous two-stage reaction system.

Materials and Equipment:

-

Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate (Oxime)

-

Methyl Isocyanate (MIC)

-

Triethylamine (TEA)

-

Deionized Water

-

Nitrogen Gas Supply

-

Two-stage, co-currently fed, continuous reactor system

-

Vaporizer for MIC

-

Pumps for reactant feeds

Procedure:

-

Preparation of Reactant Feeds:

-

Prepare a 40% (w/w) slurry of the oxime intermediate in deionized water containing 0.2% (w/w) triethylamine.

-

-

Reactor Setup and Conditions:

-

Set up the two-stage continuous reactor system.

-

Maintain the temperature of both reactors at approximately 42°C.

-

Establish an inert nitrogen atmosphere throughout the system.

-

-

Reactant Introduction (Steady State Operation):

-

Feed methyl isocyanate (MIC) at a rate of 1.2 g/min into a vaporizer.

-

Mix the vaporized MIC with a nitrogen stream flowing at approximately 2200 mL/min.

-

Introduce the MIC/nitrogen mixture into the first reactor.

-

Simultaneously, feed the 40% oxime slurry into the first reactor at a rate of 7.9 g/min .

-

-

Reaction and Product Collection:

-

Allow the reaction mixture to pass from the first reactor to the second reactor to increase the conversion of the oxime.

-

The effluent from the second reactor is the final product solution.

-

The vent stream from the second reactor is monitored to ensure the removal of unreacted MIC from the gas stream.

-

-

Product Analysis:

-

Analyze the composition of the product solution from the second reactor to determine the concentration of this compound, unreacted oxime, and byproducts such as dimethylurea.

-

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the commercial synthesis of technical grade this compound.

Caption: Workflow for the continuous synthesis of technical grade this compound.

References

- 1. US20210045384A1 - Novel crystalline form of this compound process for its preparation and use of the same - Google Patents [patents.google.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 4. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. AU2016265996B2 - A novel crystalline form of this compound, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 7. CN109790110B - Novel crystal form of this compound, preparation method and application thereof - Google Patents [patents.google.com]

Oxamyl's Toxicological Profile: An In-depth Technical Guide for Researchers

An overview of the toxicological effects of the carbamate (B1207046) insecticide Oxamyl (B33474) in mammalian systems, detailing its acute, subchronic, and chronic toxicity, as well as its carcinogenic, genotoxic, reproductive, and neurotoxic potential. This guide is intended for researchers, scientists, and professionals in drug development.

This compound, a carbamate insecticide, nematicide, and acaricide, is recognized for its high toxicity in mammalian species.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine.[3][4][5] This mode of action results in a range of cholinergic effects, from excessive salivation and lacrimation to more severe neurotoxic outcomes.[3][6][7] This technical guide provides a comprehensive summary of the toxicological profile of this compound based on mammalian studies, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Acute Toxicity

This compound exhibits high acute toxicity following oral, inhalation, and dermal exposure. The median lethal dose (LD50) and lethal concentration (LC50) values from various mammalian studies are summarized below. Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, lacrimation, tremors, and heavy breathing.[6][7]

| Acute Toxicity of this compound | |||||

| Species | Sex | Route of Administration | LD50/LC50 | Purity | Reference |

| Rat (fasted) | Male | Oral | 3.1 - 4.0 mg/kg | Technical, 90% a.i. | [6][7] |

| Rat (fasted) | Female | Oral | 2.5 - 2.8 mg/kg | Technical, 90% a.i. | [6][7] |

| Rat (non-fasted) | Male | Oral | 5.4 mg/kg | 90% a.i. | [7] |

| Mouse (fasted) | Male | Oral | 3.3 mg/kg | Technical | [6][7] |

| Mouse (fasted) | Female | Oral | 2.3 mg/kg | Technical | [6][7] |

| Guinea Pig | Male | Oral | 7 mg/kg | Technical | [6][7] |

| Rabbit | - | Dermal | 740 mg/kg | Technical | [6] |

| Rat | Male | Inhalation (1-hr) | 0.17 mg/L | - | [6] |

| Rat | Female | Inhalation (1-hr) | 0.12 mg/L | - | [6] |

| Rat | Male | Inhalation (4-hr) | 0.064 mg/L | - | [6] |

Experimental Protocol: Acute Oral Toxicity Study in Rats

A standardized acute oral toxicity study involves the administration of a single dose of this compound to fasted rats.

Subchronic and Chronic Toxicity

Repeated exposure to this compound in mammalian studies has been shown to primarily affect body weight and cholinesterase activity. Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for different species.

| Subchronic and Chronic Toxicity of this compound | |||||

| Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL |

| Rat | 90-day | Oral (diet) | 50 ppm (~5 mg/kg/day) | 100 ppm | Reduced rate of weight gain.[8] |

| Rat | 2-year | Oral (diet) | 50 ppm (~2.5 mg/kg/day) | 100 ppm | Depressed body weight gain.[8][9] |

| Mouse | 2-year | Oral (diet) | 25 ppm (~2.5 mg/kg/day) | 50 ppm | Lower body weights.[8][10] |

| Dog | 2-year | Oral (diet) | 100 ppm (~2.5 mg/kg/day) | 150 ppm | Marginal increases in serum alkaline phosphatase and cholesterol.[8][10] |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE). This inhibition is reversible, as the carbamylated enzyme is unstable and regenerates relatively quickly compared to phosphorylated enzymes from organophosphate exposure.[3]

Carcinogenicity and Genotoxicity

Long-term studies in rats and mice have not shown any evidence of carcinogenic potential for this compound.[9][11] Furthermore, a comprehensive range of in vitro and in vivo genotoxicity assays have consistently yielded negative results, indicating that this compound is unlikely to be genotoxic.[9][12]

| Genotoxicity Assays for this compound | ||

| Assay Type | Test System | Result |

| Reverse Mutation | Bacteria | Negative[9] |

| Gene Mutation | Mammalian Cells | Negative[9] |

| Chromosomal Aberration | Mammalian Cells | Negative[9] |

| Unscheduled DNA Synthesis | Mammalian Cells | Negative[9] |

| Micronucleus Test | Rat Bone Marrow | Positive (dose-dependent increase in MnPCEs)[12] |

| Comet Assay | Rat Brain Tissue | Positive (DNA damage)[12] |

It is important to note that while most regulatory agency reviews have concluded that this compound is not genotoxic, a recent study did show evidence of DNA damage in rats after repeated exposure.[12]

Experimental Protocol: In Vivo Micronucleus Assay

This assay is a robust measure of in vivo genotoxicity.

Reproductive and Developmental Toxicity

Studies in rats and rabbits have not demonstrated teratogenic or embryotoxic effects of this compound at doses that were not maternally toxic.[4][11] However, at very high doses, reproductive effects such as decreased litter size and pup body weights have been observed in multi-generational studies in rats.[8][11]

| Reproductive and Developmental Toxicity of this compound | ||||

| Species | Study Type | Dose Levels | Maternal Effects | Developmental/Reproductive Effects |

| Rat | Developmental | Up to 15 mg/kg/day | Dose-related decreases in body weight and food consumption.[11] | No teratogenic or embryotoxic effects.[11] |

| Rabbit | Developmental | 2 and 4 mg/kg/day | - | No teratogenic effects.[11] |

| Rat | Three-generation reproduction | 5 and 7.5 mg/kg/day | - | Decreased litter size, viability, lactation, and offspring body weights.[11] |

Neurotoxicity

As a cholinesterase inhibitor, this compound's primary target is the nervous system. Acute neurotoxicity studies in rats have demonstrated clinical signs of neurotoxicity and dose-dependent decreases in functional observational battery (FOB) and motor activity assessments.[7] Repeated exposure has been shown to induce oxidative stress and neuroinflammation in the brain of rats.[12]

Toxicokinetics

This compound is readily absorbed from the gastrointestinal tract in mammals.[7] Following administration, it is rapidly metabolized and eliminated, primarily in the urine and feces, with no significant accumulation in tissues.[11]

References

- 1. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of this compound in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acute toxicity studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Chronic toxicity, reproductive, and teratogenic studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pesticide residues in food:2002 - this compound [inchem.org]

- 10. academic.oup.com [academic.oup.com]

- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 12. Integrated Biomarker Response Emphasizing Neuronal Oxidative Stress and Genotoxicity Induced by this compound in Sprague Dawley Rats: Ameliorative Effect of Ginseng as a Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Oxamyl in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the carbamate (B1207046) pesticide Oxamyl (B33474) in the soil matrix. The information presented herein is intended to support research, environmental risk assessment, and the development of new chemical entities by providing detailed data on persistence, mobility, and degradation pathways, along with relevant experimental methodologies.

Executive Summary

This compound is a broad-spectrum insecticide, nematicide, and acaricide characterized by its high water solubility and low persistence in most soil environments. Its dissipation in soil is primarily governed by a combination of microbial degradation and chemical hydrolysis, with the rate of degradation being significantly influenced by soil properties such as pH, temperature, and organic matter content. Due to its high mobility, there is a potential for leaching into groundwater under certain conditions. The primary degradation products are less toxic than the parent compound and are further mineralized to carbon dioxide. Understanding these processes is critical for predicting the environmental behavior of this compound and for developing strategies to mitigate potential environmental impacts.

Physicochemical Properties and Mobility in Soil

The environmental behavior of this compound is largely dictated by its physicochemical properties. Its high water solubility and low octanol-water partition coefficient indicate a preference for the aqueous phase in the soil environment, contributing to its potential for mobility.

Data Presentation: Adsorption Coefficients

The mobility of this compound in soil is quantified by its adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Low Koc values suggest that this compound does not bind strongly to soil organic matter, making it more available for transport and degradation.[1]

| Soil Type/Description | Organic Matter (%) | pH | Kd (mL/g) | Koc (mL/g) | Reference |

| Not Specified | - | - | 0.24 | 25 | [2] |

| Silt Loam | 6.3 | - | - | 4 - 11 (for this compound oxime) |

Note: Data on Kd and Koc values for this compound linked to specific soil properties are limited in publicly available literature. The provided data for this compound oxime, a major metabolite, indicates low mobility as well.

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The interplay of these pathways determines the overall persistence of the compound in the environment.

Abiotic Degradation Pathways

Chemical hydrolysis is a significant pathway for this compound degradation, particularly in neutral to alkaline soils. The ester linkage in the this compound molecule is susceptible to cleavage, leading to the formation of this compound oxime (IN-A2213), a less toxic metabolite.[3] The rate of hydrolysis is pH-dependent, being more rapid in alkaline conditions.[1]

Photodegradation on the soil surface can also contribute to the breakdown of this compound. Exposure to sunlight can accelerate its decomposition, although this process is generally considered less significant than microbial degradation and hydrolysis once the compound has moved into the soil profile.

Biotic Degradation Pathway

Microbial degradation is the primary mechanism for the dissipation of this compound in most agricultural soils. A variety of soil microorganisms, including bacteria and fungi, are capable of utilizing this compound as a source of carbon and nitrogen. The initial step in the microbial degradation pathway is the hydrolysis of the carbamate ester bond by a carbamate hydrolase enzyme (encoded by genes such as cehA), yielding this compound oxime and methylcarbamic acid.[3] The this compound oxime can be further metabolized.

The principal metabolites of this compound in soil are:

-

This compound oxime (IN-A2213): The primary hydrolysis and initial microbial degradation product.

-

IN-D2708: A further degradation product.

-

IN-N0079: Another identified metabolite.

Ultimately, these intermediate metabolites are typically mineralized to carbon dioxide.

Data Presentation: Soil Half-Life (DT50)

The persistence of this compound in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The DT50 of this compound is highly variable and dependent on soil type, temperature, and moisture content.

| Soil Type | pH | Temperature (°C) | Aerobic/Anaerobic | DT50 (days) | Reference |

| European Soils (range) | - | 20 | Aerobic | 3.3 - 11 | [4] |

| US Soils (range) | - | - | Aerobic | 9 - 29 | [4] |

| Silt Loam (Mississippi, USA) | 5.8 | 18.3 (avg) | Field | 7.7 - 10 | |

| Field Soils (Shropshire, UK) | - | - | Field | 10 - 24 | [5] |

| Not Specified | - | - | Field | 7 - 28 | [5] |

Experimental Protocols

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic degradation of this compound in soil.

Objective: To determine the rate of aerobic degradation of this compound and identify major transformation products.

Methodology:

-

Soil Selection and Preparation:

-

Select and characterize representative agricultural soils (e.g., sandy loam, silt loam, clay loam), documenting properties such as texture, pH, organic carbon content, and microbial biomass.

-

Sieve the soil to <2 mm and adjust the moisture content to 40-60% of maximum water holding capacity.

-

Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for a period to allow for microbial equilibration.

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Apply the test substance to the soil samples at a concentration relevant to typical agricultural use. Ensure a homogenous distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C) for up to 120 days.[6][7][8]

-

Maintain a continuous flow of humidified, carbon dioxide-free air to ensure aerobic conditions.

-

Trap volatile organic compounds and ¹⁴CO₂ using appropriate trapping solutions (e.g., ethylene (B1197577) glycol for organics, potassium hydroxide (B78521) for CO₂).

-

-

Sampling and Analysis:

-

Collect duplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analyze the trapping solutions for radioactivity at each sampling point.

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile (B52724)/water).

-

Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Determine the amount of non-extractable (bound) residues by combustion of the extracted soil.

-

-

Data Analysis:

-

Calculate the mass balance at each sampling interval.

-

Determine the dissipation kinetics of this compound and the formation and decline of its metabolites.

-

Calculate the DT50 and DT90 values for this compound.

-

Analytical Method for this compound and this compound Oxime in Soil by LC-MS

Objective: To quantify the concentration of this compound and its primary metabolite, this compound oxime, in soil samples.

Methodology:

-

Extraction:

-

Homogenize the soil sample.

-

Weigh a subsample (e.g., 10-15 g) of soil.

-

Perform an accelerated solvent extraction (ASE) using a mixture of acetonitrile and methanol (B129727) with a small percentage of formic acid.[9][10]

-

-

Cleanup and Concentration:

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity for both this compound and this compound oxime.

-

Visualizations

Degradation Pathway of this compound in Soil

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow for an Aerobic Soil Metabolism Study

Caption: General workflow for an aerobic soil metabolism study.

References

- 1. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

The Instability of Oxamyl in Water: A pH-Dependent Degradation Profile

A Technical Guide for Researchers and Drug Development Professionals

Oxamyl, a widely used carbamate (B1207046) insecticide, nematicide, and acaricide, exhibits significant variability in its stability in aqueous solutions, a factor critically dependent on the pH of the medium. This technical guide provides an in-depth analysis of this compound's aqueous stability across a range of pH levels, offering crucial data for researchers, environmental scientists, and professionals in drug development and pesticide formulation. Understanding the pH-dependent hydrolysis of this compound is paramount for predicting its environmental fate, ensuring the efficacy of formulated products, and developing analytical methodologies.

Quantitative Analysis of this compound Hydrolysis

The degradation of this compound in aqueous solutions is primarily driven by hydrolysis, with the rate being markedly influenced by the pH. The stability of this compound decreases significantly as the pH transitions from acidic to alkaline conditions. Under acidic conditions, this compound is relatively stable, whereas it undergoes rapid degradation in neutral to alkaline environments.[1][2]

The following table summarizes the reported half-life (DT₅₀) of this compound in aqueous solutions at various pH levels and temperatures. This data, compiled from multiple studies, provides a clear quantitative overview of its pH-dependent stability.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference(s) |

| 4 | 20 | Stable | [3] |

| 4.5 | 25 | 300 weeks | [4] |

| 4.7 | Room Temperature | Stable for at least 11 days | [4] |

| 5 | Not Specified | > 31 days | [4][5] |

| 6.0 | 25 | 17 weeks | [4] |

| 6.9 | Room Temperature | 11 days | [1] |

| 7 | 20 | 21.1 days | [3] |

| 7 | Not Specified | 8 days | [4][5] |

| 8.0 | 25 | 1.6 weeks | [4] |

| 9 | Not Specified | 3 hours | [4][5][6] |

| 9 | 20 | 0.2 days (4.8 hours) | [3] |

| 9.1 | Room Temperature | 3 days | [1] |

Note: "Not Specified" indicates that the specific temperature was not mentioned in the cited source. Room temperature is generally considered to be between 20-25°C.

Experimental Protocols for Assessing this compound Stability

The determination of this compound's stability in aqueous solutions typically involves incubating the compound in buffered solutions at various pH levels and monitoring its concentration over time. The following is a generalized experimental protocol synthesized from methodologies described in the scientific literature.

1. Preparation of Buffered Aqueous Solutions:

-

Buffer Systems: A range of buffer systems are employed to maintain a constant pH throughout the experiment. Common choices include:

-

Acidic pH: Sodium acetate (B1210297) or phosphate (B84403) buffers.[4]

-

Neutral pH: Phosphate buffers.[4]

-

Alkaline pH: Sodium bicarbonate or phosphate buffers.[4]

-

-

Sterilization: To eliminate microbial degradation as a contributing factor, the buffered solutions are typically sterilized, for instance, by autoclaving or filtration, before the addition of this compound.[4]

-

Solvent: Deionized or distilled water is used to prepare the buffer solutions. In some studies, a small percentage of an organic solvent like ethanol (B145695) (e.g., 99:1 water:ethanol) is used to aid in the dissolution of this compound.[4]

2. Incubation Conditions:

-

Concentration: this compound is introduced into the buffered solutions at a known initial concentration.

-

Temperature: The solutions are incubated at a constant, controlled temperature. Common temperatures for such studies are 20°C or 25°C.[3][4]

-

Light: To assess hydrolytic degradation specifically, experiments are often conducted in the dark to prevent photodegradation, which is another pathway for this compound breakdown.[4]

3. Sampling and Analysis:

-

Sampling: Aliquots of the incubated solutions are collected at predetermined time intervals.

-

Analytical Methods: The concentration of this compound in the collected samples is quantified using appropriate analytical techniques. Commonly employed methods include:

-

High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying this compound and its degradation products.[7]

-

Radio-Thin Layer Chromatography (Radio-TLC): This method is used when radiolabeled this compound (e.g., ¹⁴C-Oxamyl) is employed to trace the parent compound and its metabolites.

-

4. Data Analysis:

-

The degradation of this compound often follows first-order kinetics. The half-life (DT₅₀) is calculated from the rate constant of the degradation reaction, which is determined by plotting the natural logarithm of the this compound concentration against time.

Visualizing Degradation and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The primary degradation pathway of this compound in aqueous solutions is pH-dependent hydrolysis, leading to the formation of this compound-Oxime.

Caption: A generalized workflow for determining the stability of this compound in aqueous solutions at different pH levels.

References

- 1. epa.gov [epa.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 4. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of this compound in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 23135-22-0 [m.chemicalbook.com]

- 7. Frontiers | Isolation of this compound-degrading Bacteria and Identification of cehA as a Novel this compound Hydrolase Gene [frontiersin.org]

Acute Toxicity Profile of Oxamyl in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Oxamyl (B33474) in rat models. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the toxicological profile of this carbamate (B1207046) insecticide. This document presents quantitative toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and the mechanism of action.

Quantitative Toxicity Data

The acute toxicity of this compound in rats is summarized in the tables below, categorized by the route of administration. The data, primarily presented as LD50 (Lethal Dose, 50%), quantifies the amount of substance required to be fatal to 50% of a tested population.

Acute Oral Toxicity Data

| Parameter | Value (mg/kg) | Sex | Strain | Observations |

| LD50 | 2.5 - 3.1 | Not Specified | Not Specified | Signs of cholinesterase inhibition were observed.[1] |

| LD50 | 5.4 | Not Specified | Not Specified | Highly toxic.[2] |

| LD50 | >50 and <300 | Not Specified | Oncins France Strain A (OFA) | Clinical signs at 300 mg/kg included apathy, drowsiness, and convulsions, leading to death.[3] |

Acute Dermal Toxicity Data

| Parameter | Value (mg/kg) | Sex | Strain | Observations |

| LD50 | > 1,200 | Not Specified | Not Specified | Suggests limited dermal absorption.[1] |

| LD50 | > 2,000 | Male & Female | Wistar | No mortality or signs of systemic toxicity were observed.[4] |

Experimental Protocols

The following sections detail the methodologies employed in acute oral and dermal toxicity studies of this compound in rats, based on established OECD guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This method allows for the determination of a substance's acute oral toxicity and its classification according to the Globally Harmonised System (GHS).[5]

1. Test Animals:

-

Species and Strain: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) are commonly used.[4][6] Typically, nulliparous, non-pregnant females are preferred.[5]

-

Age: 8 to 12 weeks old.[3]

-

Weight: Animals are of a similar weight at the start of the study.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.[4]

-

Housing: Housed in appropriate cages with controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle.[4]

-

Fasting: Animals are fasted for at least 16 hours before administration of the test substance; water is available ad libitum.[7]

2. Administration of Substance:

-

The test substance is administered orally in a single dose via gavage.

-

The volume administered is typically based on the animal's body weight.

3. Observation Period:

-

Animals are observed for a period of 14 days.[4]

-

Clinical Observations: Frequent observations are made on the day of dosing, and at least once daily thereafter. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs. Special attention is given to signs of cholinesterase inhibition such as tremors, convulsions, salivation, and diarrhea.[1][8]

-

Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.[7]

4. Necropsy:

-

All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

-

Any observed pathological changes in tissues and organs are recorded.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

This method assesses the potential hazard from a single dermal exposure to a substance.[9]

1. Test Animals:

-

Species and Strain: Healthy, young adult rats (e.g., Wistar) with intact skin are used.[4][10]

-

Age and Weight: Similar to oral toxicity studies.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[4]

-

Housing: Housed under controlled environmental conditions.[4]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk (at least 10% of the body surface area).[10]

2. Application of Substance:

-

The test substance is applied uniformly over the prepared skin area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.[9] This is further secured to prevent ingestion of the substance.

-

The exposure period is 24 hours.[9]

3. Observation Period:

-

Clinical Observations: Animals are observed for signs of systemic toxicity and local skin reactions (erythema, edema) at the application site.[4]

-

Body Weight: Body weights are recorded prior to application and weekly thereafter.[4]

4. Post-Exposure and Necropsy:

-

At the end of the 24-hour exposure period, the residual test substance is removed.[9]

Experimental Workflow for Acute Dermal Toxicity (OECD 402)

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to the characteristic signs of toxicity observed in acute poisoning cases, such as tremors, salivation, lacrimation, and in severe cases, convulsions and respiratory failure. The binding of carbamates to AChE is reversible.

Signaling Pathway of this compound Toxicity

References

- 1. Acute toxicity studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. docsdrive.com [docsdrive.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide on the Carcinogenic and Teratogenic Effects of Long-term Oxamyl Exposure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxamyl (B33474), a carbamate (B1207046) pesticide, is utilized for its insecticidal, acaricidal, and nematicidal properties. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), leading to neurotoxicity. This technical guide provides a comprehensive review of the existing scientific literature concerning the long-term carcinogenic and teratogenic effects of this compound exposure. It consolidates data from pivotal toxicology studies, details the experimental protocols employed, and visualizes key toxicological pathways and experimental workflows. The evidence largely indicates a lack of carcinogenicity in rodent models and an absence of teratogenic effects at doses not associated with maternal toxicity. However, recent studies have highlighted potential for developmental toxicity through alternative pathways and genotoxicity under certain conditions.

Mechanism of Action

This compound's principal toxicological effect is mediated through the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at synaptic junctions.[1][2][3] As a carbamate, this compound reversibly carbamylates the active site of AChE, leading to an accumulation of acetylcholine.[1] This overstimulation of muscarinic and nicotinic receptors results in a state of cholinergic crisis, characterized by a range of symptoms from salivation and lacrimation to convulsions and respiratory failure.[4][5][6] The inhibition by carbamates is typically transient, with spontaneous reactivation of the enzyme occurring more rapidly than with organophosphates.[1][7]

Recent research has begun to elucidate other potential mechanisms. Studies in zebrafish embryos suggest that this compound can induce developmental toxicity by disrupting the mitochondrial electron transport chain and modulating the PI3K/Akt and p38 MAPK signaling pathways.[8] Furthermore, repeated exposure in rats has been linked to neuronal oxidative stress and neuroinflammation.[9]

Caption: Primary mechanism of this compound: Reversible inhibition of Acetylcholinesterase (AChE).

Carcinogenicity Assessment

Quantitative Data from Carcinogenicity Studies

| Species | Route | Dose Levels / Concentration | Duration | Key Findings | Reference |

| Mouse | Dietary | Up to 9 mg/kg/day | 2 years | No carcinogenic effects observed. Decreased body weight at higher doses. | [7] |

| Mouse | Dietary | 25, 50, 75 ppm (initially 100 ppm) | 2 years | No evidence of a tumorigenic response. NOAEL was 25 ppm (approx. 2.5 mg/kg/day). | [14][15] |

| Rat | Dietary | 50, 100, 150 ppm | 2 years | No evidence of carcinogenic potential. Depressed body weight gains at 100 and 150 ppm. NOAEL was 50 ppm (approx. 5 mg/kg/day). | [7][14] |

| Dog | Dietary | 0, 50, 100, 150 ppm | 2 years | No evidence of tumorigenicity. Marginal increases in serum alkaline phosphatase and cholesterol at 150 ppm. NOAEL was 100 ppm (approx. 2.5 mg/kg/day). | [14][16] |

Experimental Protocol: 2-Year Rodent Carcinogenicity Bioassay (General)

The protocols for the pivotal 2-year rodent studies, while specific to the performing laboratory, generally adhere to established OECD or EPA guidelines.

-

Animal Model: Typically, Sprague-Dawley rats and CD-1 mice are used. Animals are sourced from a reputable supplier and acclimated for a period of at least one week before study initiation.

-

Group Allocation: Animals are randomized into control and treatment groups, often with 50 animals per sex per group.

-

Dietary Administration: this compound is mixed into the standard laboratory diet at specified concentrations (e.g., 0, 50, 100, 150 ppm). Diets are prepared fresh, typically weekly, to ensure stability.

-

Exposure Duration: Animals are exposed to the test diets for 24 months.

-

In-life Observations: Cageside observations for clinical signs of toxicity are conducted daily. Body weights and food consumption are measured weekly for the first several months and then bi-weekly or monthly thereafter.

-

Clinical Pathology: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for hematology and clinical chemistry analysis.

-

Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is performed, and all organs are weighed.

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is prepared for microscopic examination. Any gross lesions from lower-dose groups are also examined. A board-certified veterinary pathologist evaluates the slides for neoplastic and non-neoplastic lesions.

Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.

Teratogenicity and Developmental Toxicity Assessment

Studies in mammalian models have generally found that this compound is not teratogenic or embryotoxic at dose levels that do not cause significant maternal toxicity.[7][14][17] Reproductive effects, such as decreased litter size and pup viability, have been observed, but typically at high doses that also impact the parental generation.[7][17] However, a recent study using a non-mammalian model (zebrafish) has identified specific developmental neurotoxic and vasculotoxic effects, suggesting alternative mechanisms of developmental toxicity.[8]

Quantitative Data from Teratogenicity & Developmental Studies

| Species | Route | Dose Levels | Exposure Period (Gestation Day) | Key Findings | Reference |

| Rat | Dietary | 2.5, 5, 7.5, 15 mg/kg/day | 6-15 | No teratogenic or embryotoxic effects. Dose-related decreases in maternal body weight. | [7] |

| Rat | Dietary | 50, 100, 150, 300 ppm | 6-15 | No effects on embryonal development. Maternal toxicity (decreased weight gain) at ≥100 ppm. | [16] |

| Rabbit | Dietary | 2 and 4 mg/kg/day | 6-19 | No teratogenic effects observed. | [7] |

| Zebrafish (Danio rerio) | Aqueous | 0.1, 0.5, 1 mg/L | 4-120 hours post-fertilization | Sub-lethal toxicity, neurotoxicity, and vascular toxicity. Disruption of mitochondrial electron transport chain. | [8] |

Experimental Protocol: Rabbit Developmental Toxicity Study (General)

-

Animal Model: Time-mated New Zealand White rabbits are used. Day of mating is considered gestation day (GD) 0.

-

Dose Administration: this compound is typically administered daily via oral gavage from GD 6 through GD 19, a critical period of organogenesis.

-

Group Allocation: Pregnant does are randomized into a control group (vehicle only) and at least three treatment groups.

-

Maternal Observations: Does are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

-

Terminal Procedures: On GD 29 (prior to parturition), does are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations: All fetuses are weighed and examined for external malformations. Approximately half of the fetuses are examined for visceral abnormalities (e.g., using the Staples' or Bouin's fixation method), and the other half are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining).

Caption: Proposed pathway for this compound-induced developmental toxicity in zebrafish.

Genotoxicity Assessment

The genotoxicity profile of this compound is complex. While several standard assays have shown it to be non-mutagenic, more recent in vivo studies have provided evidence of genotoxic effects, particularly at the chromosomal level.[4][7]

-

Ames Test: this compound was reported to be non-mutagenic in several bacterial reverse mutation assay systems.[7]

-

In Vivo Studies: A recent study in Sprague Dawley rats demonstrated that repeated exposure to this compound induced a dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes (MnPCEs) in bone marrow, a robust indicator of chromosomal damage.[4] The same study also confirmed DNA damage in brain tissue using the comet assay.[4][9] Another study noted that this compound alone could induce genomic DNA damage.[18]

This evidence suggests that while this compound may not be a point mutagen, it may possess clastogenic or aneugenic potential, warranting further investigation into the mechanisms of its genotoxic action.

Conclusion

Based on a comprehensive review of long-term toxicology studies, this compound is not considered to be a carcinogen. The weight of evidence from 2-year bioassays in both rats and mice shows no increase in tumor incidence. Similarly, this compound is not considered a primary teratogen in mammalian models; developmental effects are generally observed only at doses that also induce maternal toxicity.

However, this guide highlights two key areas for further research. First, the potential for this compound to induce genotoxicity, specifically chromosomal damage, has been demonstrated in vivo and contrasts with earlier mutagenicity data. Second, emerging evidence from non-mammalian models suggests that this compound can cause developmental toxicity through mechanisms independent of AChE inhibition, such as mitochondrial disruption and modulation of critical signaling pathways. These findings underscore the importance of employing a broad range of toxicological models and endpoints to fully characterize the potential hazards of long-term, low-level pesticide exposure.

References

- 1. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Integrated Biomarker Response Emphasizing Neuronal Oxidative Stress and Genotoxicity Induced by this compound in Sprague Dawley Rats: Ameliorative Effect of Ginseng as a Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. Acute toxicity studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. This compound exerts developmental toxic effects in zebrafish by disrupting the mitochondrial electron transport chain and modulating PI3K/Akt and p38 Mapk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nyc.gov [nyc.gov]

- 11. epa.gov [epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. npic.orst.edu [npic.orst.edu]

- 14. Chronic toxicity, reproductive, and teratogenic studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 527. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 17. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of this compound in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CAS:23135-22-0 - FACTA Search [nactem.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the insecticide and nematicide Oxamyl in terrestrial and aquatic environments. Understanding the fate and transformation of this compound is critical for environmental risk assessment and the development of effective bioremediation strategies. This document details the principal degradation pathways, presents quantitative data on metabolite formation and persistence, and outlines the experimental protocols used for their analysis.

Introduction to this compound and its Environmental Fate

This compound, methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate, is a carbamate (B1207046) pesticide used to control a broad spectrum of insects, mites, and nematodes.[1] Its environmental persistence is relatively low due to its susceptibility to both chemical and microbial degradation.[2][3] The rate of degradation is significantly influenced by environmental factors such as pH, temperature, soil organic matter content, and microbial activity.[2][3] In both soil and water, this compound primarily degrades into two main metabolites: this compound oxime and N,N-dimethyloxamic acid (DMOA).

Primary Metabolites of this compound

The transformation of this compound in the environment proceeds through two principal pathways, leading to the formation of distinct primary metabolites.

This compound Oxime (IN-A2213)

The major initial degradation product of this compound in both soil and water is this compound oxime, chemically known as methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate.[4][5] Its formation occurs through the hydrolysis of the carbamate ester linkage of the parent this compound molecule.[5] This process can be both a result of chemical hydrolysis, particularly under neutral to alkaline conditions, and microbial action.[4][6]

N,N-dimethyloxamic acid (DMOA / IN-D2708)

Another significant metabolite is N,N-dimethyloxamic acid (DMOA).[7] This metabolite is formed through a pathway initiated by an enzymatic conversion of this compound. An important intermediate in this pathway is N,N-dimethyl-1-cyanoformide (DMCF), also known as IN-N0079.[1][7]

Quantitative Data on this compound Degradation

The degradation kinetics of this compound and the formation and decline of its primary metabolites have been investigated under various laboratory and field conditions. The following tables summarize key quantitative data from these studies.

Table 1: Half-life of this compound in Soil

| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |

| Loam | 7.0 | 20 | 8 | |

| Silt Loam | 7.0 | 20 | 3.0 | |

| Silt Loam | 7.0 | 10 | 16.4 | |

| Silt Loam | 7.8 | 20 | 4.1 | |

| Silty Clay Loam | 4.8 | 20 | 112 | |

| Humic Loamy Sand | 5.4 | - | - | |

| Clay Loam | 7.1 | - | - | |

| Loamy Sand | 7.4 | - | - | |

| Field Soil | - | - | 4 - 20 | [2] |

Table 2: Half-life of this compound Metabolites in Soil

| Metabolite | Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |

| This compound oxime | Silt Loam | 7.0 | 20 | 5.9 | |

| This compound oxime | Silt Loam | 7.0 | 10 | 21.5 | |

| This compound oxime | Silt Loam | 7.8 | 20 | 1.7 | |

| This compound oxime | Silty Clay Loam | 4.8 | 20 | 17.5 | |

| DMOA | Silt Loam | 7.0 | 20 | 3.6 | |

| DMOA | Silt Loam | 7.0 | 10 | 65.9 | |

| DMOA | Silt Loam | 7.8 | 20 | 3.4 |

Table 3: Hydrolysis Half-life of this compound in Water

| pH | Temperature (°C) | Half-life | Reference |

| 4.7 | Room Temp | Stable for at least 11 days | |

| 5 | - | >31 days | [5] |

| 6.9 | Room Temp | 11 days | [4] |

| 7 | - | 8 days | [5] |

| 9 | Room Temp | 3 hours (initial) | [5] |

| 9.1 | - | 3 days | [4] |

Experimental Protocols

The analysis of this compound and its metabolites in environmental samples typically involves sophisticated analytical techniques. Below are detailed methodologies for their extraction and quantification from soil and water.

Analysis in Soil

Objective: To determine the concentration of this compound and its primary metabolite, this compound oxime, in soil samples.

Methodology: Liquid Chromatography-Mass Spectrometry (LC/MS).[8][9]

-

A representative soil sample (e.g., 13 grams) is accurately weighed.

-

The soil sample is subjected to Accelerated Solvent Extraction (ASE) using an acidified organic solvent mixture (e.g., 0.01% formic acid in 80:20 acetonitrile:methanol, v:v).

-

The total extract volume is measured, and a subsample is taken for further processing.

-

The subsample is concentrated under a stream of nitrogen.

-

The concentrated extract is then diluted to a final volume with a suitable solvent (e.g., 0.01% formic acid in water).

-

The final extract is filtered through a 0.2 µm PTFE syringe filter prior to analysis.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution program.

-

Mobile Phase: A mixture of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The protonated molecular ions of this compound and this compound oxime are monitored.

Analysis in Water

Objective: To determine the concentration of this compound and this compound oxime in water samples.

Methodology: Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/MS/MS).[10]

Sample Preparation: [10]

-

A 10 mL aliquot of the water sample is taken.

-

The sample is acidified with an aqueous solution of formic acid.

-

If the sample contains particulate matter, it is filtered.

-

No further concentration or clean-up steps are typically required.

LC/MS/MS Analysis: [10]

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Ionization: Atmospheric Pressure Ionization (API) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis in soil.

Caption: Primary degradation pathways of this compound in soil and water.

Caption: A typical experimental workflow for the analysis of this compound and its metabolites in soil samples.

References

- 1. This compound (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. This compound | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation of this compound-degrading Bacteria and Identification of cehA as a Novel this compound Hydrolase Gene [frontiersin.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide on the Ecological Effects of Oxamyl on Avian and Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological effects of the carbamate (B1207046) pesticide Oxamyl on avian and aquatic organisms. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in understanding the environmental impact of this compound.

Executive Summary

This compound is a broad-spectrum insecticide, acaricide, and nematicide used on a variety of field crops, fruits, and vegetables.[1] As a carbamate, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, mammals, birds, and fish.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity.[3][4] Due to its high toxicity, particularly to birds and mammals, most products containing this compound are classified as Restricted Use Pesticides (RUPs) by the U.S. Environmental Protection Agency (EPA).[1] This guide summarizes the quantitative toxicity data, details experimental methodologies for key studies, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of this compound to various avian and aquatic species is summarized in the tables below. This data is crucial for assessing the potential ecological risk associated with the use of this pesticide.

Table 1: Acute Oral Toxicity of this compound to Avian Species

| Species | Scientific Name | LD50 (mg/kg body weight) | Source |

| Quail | - | 4.18 | [1] |

| Mallard Duck | Anas platyrhynchos | 2.6 | [1] |

| Mallard Duck | Anas platyrhynchos | 3.16 | [5] |

| Mallard Duck (14-day old) | Anas platyrhynchos | 10.75 | [6] |

| Bobwhite Quail | Colinus virginianus | 9.4 | [1] |

| Japanese Quail | Coturnix coturnix japonica | 4.3 | [7] |

Table 2: Dietary Toxicity of this compound to Avian Species

| Species | Scientific Name | LC50 (ppm in diet) | Exposure Duration | Source | | --- | --- | --- | --- | | Mallard Duck | Anas platyrhynchos | 369 | 8 days |[7] | | Mallard Duck (14-day old) | Anas platyrhynchos | 1536 | 8 days |[8] | | Bobwhite Quail | - | 54 | 8 days |[7] |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Scientific Name | LC50/EC50 (mg/L) | Exposure Duration | Source | | --- | --- | --- | --- | | Rainbow Trout | Oncorhynchus mykiss | 4.2 | 96 hours |[1] | | Rainbow Trout | Oncorhynchus mykiss | 3.13 | 96 hours |[5] | | Bluegill Sunfish | Lepomis macrochirus | 5.6 | 96 hours |[1] | | Goldfish | Carassius auratus | 27.5 | 96 hours |[1] | | Channel Catfish | Ictalurus punctatus | 17.5 | 96 hours |[1] | | Daphnia magna (water flea) | - | 0.319 (EC50) | 48 hours |[5] | | Daphnia magna (water flea) | - | 0.5 - 5.0 (effect concentration) | - |[1] | | Green Algae | Pseudokirchneriella subcapitata | 0.93 (EC50) | 72 hours |[5] |

Mechanism of Action: Acetylcholinesterase Inhibition